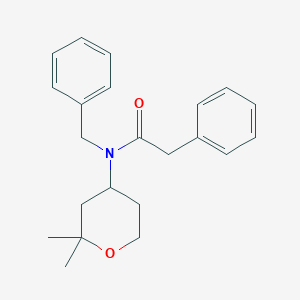
N-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as BPPA and is known for its ability to act as a potent analgesic and anti-inflammatory agent. The synthesis of BPPA involves a complex series of chemical reactions, which are discussed in detail below.
Mecanismo De Acción
The mechanism of action of BPPA is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the body. BPPA has been shown to interact with the opioid receptor system, which is involved in the regulation of pain and other physiological processes. BPPA also appears to have an effect on the serotonin and norepinephrine systems, which are involved in mood regulation and the stress response.
Biochemical and Physiological Effects:
BPPA has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that BPPA can effectively reduce pain and inflammation, as well as improve mood and reduce stress levels. BPPA has also been shown to have a positive effect on cognitive function, with research suggesting that it may improve memory and learning ability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using BPPA in lab experiments is its potent analgesic and anti-inflammatory properties. This makes it a useful tool for studying pain and inflammation in animal models. However, one limitation of using BPPA in lab experiments is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on BPPA. One area of interest is the development of new pain medications based on the structure of BPPA. Researchers are also interested in exploring the potential of BPPA as an anti-inflammatory agent, as well as its effects on cognitive function and mood regulation. Additionally, there is interest in investigating the potential of BPPA as a treatment for other conditions, such as anxiety and depression.
Conclusion:
In conclusion, N-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylacetamide is a chemical compound that has significant potential for use in medicinal chemistry. Its potent analgesic and anti-inflammatory properties make it a promising candidate for the development of new pain medications, while its effects on cognitive function and mood regulation are also of interest. While there are limitations to using BPPA in lab experiments, its potential therapeutic applications make it an important area of research for the future.
Métodos De Síntesis
The synthesis of BPPA involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with benzylamine in the presence of acetic acid. This reaction results in the formation of N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine, which is then reacted with phenylacetyl chloride to produce BPPA. The overall synthesis of BPPA is shown in the following equation:
Aplicaciones Científicas De Investigación
BPPA has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research for BPPA is its use as an analgesic. Studies have shown that BPPA can effectively reduce pain in animal models, making it a promising candidate for the development of new pain medications. BPPA has also been studied for its anti-inflammatory properties, with research suggesting that it can effectively reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-benzyl-N-(2,2-dimethyloxan-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-22(2)16-20(13-14-25-22)23(17-19-11-7-4-8-12-19)21(24)15-18-9-5-3-6-10-18/h3-12,20H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZINEGVPVXZXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N(CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)

![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980061.png)

![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)

![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
![3-bromo-N-(2-furylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4980104.png)